molecular formula C9H7ClO B151971 4-Chlorocinnamaldehyde CAS No. 49678-02-6

4-Chlorocinnamaldehyde

Cat. No. B151971
CAS RN: 49678-02-6
M. Wt: 166.6 g/mol
InChI Key: HONRSHHPFBMLBT-OWOJBTEDSA-N
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Description

4-Chlorocinnamaldehyde is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of diverse organic compounds, including chromanols, quinoxalines, and Schiff bases, which have been reported to exhibit biological activities.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through different methods. A novel approach to synthesize α-chlorocinnamaldehydes involves the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which proceeds stereoselectively to form Z-isomers predominantly . Another method includes the Sommelet reaction between 4-chlorobenzylic chloride and urotropine, yielding 4-chlorobenzaldehyde with a high yield of more than 96% under optimized conditions .

Molecular Structure Analysis

The molecular structure of 4-chlorobenzaldehyde, a closely related compound, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. The planar Cs symmetry structure was found to be the only stable conformation for this molecule . Similarly, the crystal structure of 4-chlorobenzaldehyde derivatives has been elucidated through single-crystal X-ray diffraction, revealing that the molecules can form planar structures except for certain substituents .

Chemical Reactions Analysis

This compound and its analogs participate in various chemical reactions. For instance, they can undergo catalytic asymmetric difunctionalization with salicylaldehydes to produce 4-chromanols with three continuous stereogenic centers . Additionally, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to afford dihydroquinoxaline derivatives . Schiff base formation is another common reaction, as demonstrated by the condensation of 4-chlorobenzaldehyde with different amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns in the crystal structure can affect the compound's solubility and stability . The electronic properties, such as UV-Vis absorption, are also important for understanding the reactivity and potential applications of these compounds, such as in the synthesis of metal complexes with anticancer activity .

Scientific Research Applications

Tyrosinase Inhibition

4-Chlorocinnamaldehyde exhibits significant inhibitory effects on the enzymatic activity of mushroom tyrosinase. This compound prolongs the lag phase of monophenolase and decreases the steady-state rate of both monophenolase and diphenolase, making it an effective tyrosinase inhibitor. This discovery holds potential for the development of safer and more efficient tyrosinase inhibitors, which are of great interest in fields such as food preservation and cosmetic formulation (Si et al., 2017).

Fungicidal Activity

In agriculture, specifically in wheat cultivation, this compound has been utilized in the form of a novel fungicide, this compound thiosemicarbazide (PMDD). PMDD showcases effective control against wheat take-all disease caused by Gaeumannomyces graminis var. tritici. PMDD’s mode of action as a laccase inhibitor, along with its unique ability to inhibit the causal agent of take-all disease without cross-resistance to commercial fungicides, positions it as a promising solution in plant pathogen management (Wang et al., 2020).

Photocatalytic Decomposition

This compound derivatives have been employed in environmental remediation, specifically in the photocatalytic decomposition of toxic organic contaminants like 4-chlorophenol. The synthesis of a magnetic nanocomposite using this compound facilitated the efficient decomposition of these contaminants in water under UV irradiation. This approach is significant for mitigating water pollution and safeguarding environmental health (Singh et al., 2017).

Biochemical Sensing

In the realm of biochemical sensing, this compound has been instrumental in the development of an enzyme biosensor. This biosensor is designed for the determination of 4-chlorophenol in water solutions, utilizing pH-sensitive field-effect transistors and tyrosinase as a biorecognition element. The biosensor demonstrates notable sensitivity, precision, and stability, indicating its potential for monitoring pollutants in water (Anh et al., 2002).

Heterojunction-Based Sensing

A photoelectrochemical sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, synthesized with the assistance of this compound, showcased enhanced performance in detecting 4-chlorophenol. The sensor displayed a strong linear relationship, wide range, low detection limit, and high repeatability, specificity, and stability, reinforcing its utility in environmental monitoring (Yan et al., 2019).

Safety and Hazards

4-Chlorocinnamaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, and to avoid breathing dust . It is also recommended to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

4-Chlorocinnamaldehyde has been found to be an effective tyrosinase inhibitor . This suggests potential applications in the design and synthesis of safer and more efficient tyrosinase inhibitors in the future .

Biochemical Analysis

Biochemical Properties

4-Chlorocinnamaldehyde has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the biosynthesis of melanin . It has a significant inhibitory effect on both monophenolase and diphenolase activities of tyrosinase . The nature of this interaction is competitive and reversible .

Cellular Effects

This compound has been shown to have antibacterial and antivirulence activities . It can prevent the adhesion of bacteria like Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming phenotypes . It also decreases the secretion of protease, a virulence factor .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of the enzyme tyrosinase . This interaction results in the inhibition of tyrosinase activity, thereby affecting the biosynthesis of melanin .

Temporal Effects in Laboratory Settings

The effects of this compound on tyrosinase activity have been observed over time in laboratory settings . It has been shown to prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase .

Metabolic Pathways

This compound interacts with the enzyme tyrosinase, which is involved in the metabolic pathway of melanin biosynthesis .

Transport and Distribution

Its ability to inhibit tyrosinase suggests that it can interact with this enzyme, which is found in various cell types and tissues .

Subcellular Localization

Given its interaction with tyrosinase, it is likely to be found wherever this enzyme is localized within the cell .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRSHHPFBMLBT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49678-02-6
Record name 4-CHLOROCINNAMALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antiviral properties of 4-Chlorocinnamaldehyde?

A1: Research suggests that this compound demonstrates antiviral activity against Coxsackievirus B3 (CVB3), a virus implicated in myocarditis (inflammation of the heart muscle). Studies indicate that this compound, alongside its brominated derivative (α-bromo-4-chlorocinnamaldehyde), effectively reduced viral titers and mitigated cardiac tissue damage in a dose-dependent manner in mice models of CVB3-induced myocarditis []. This antiviral effect is attributed, in part, to the compound's ability to inhibit viral replication.

Q2: How does this compound influence inflammatory responses in the context of viral infection?

A2: Beyond its direct antiviral effects, this compound exhibits anti-inflammatory properties within the context of CVB3 infection. Studies show that it can significantly reduce the production and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes []. These cytokines play a crucial role in the inflammatory cascade associated with myocarditis, suggesting that this compound might offer therapeutic benefits by dampening the inflammatory response triggered by CVB3 infection.

Q3: Does this compound exhibit antifungal activity, and if so, what is its mechanism of action?

A3: Yes, this compound has shown promising antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt), the fungal pathogen responsible for take-all disease in wheat []. Mechanistically, this compound functions as a laccase inhibitor []. Laccase, a copper-containing oxidase enzyme, is crucial for fungal pathogenesis, and inhibiting its activity can effectively control fungal growth and disease progression.

Q4: Has this compound demonstrated efficacy against biofilms formed by bacterial pathogens?

A4: Yes, research indicates that this compound displays potent inhibitory effects against biofilm formation by Vibrio species, particularly Vibrio parahaemolyticus, a significant marine bacterium responsible for foodborne illnesses []. The compound disrupts various stages of biofilm development, including cell adhesion, surface hydrophobicity, and the production of fimbriae (essential for attachment).

Q5: How does this compound impact the virulence of Vibrio parahaemolyticus?

A5: this compound exhibits multi-faceted effects on the virulence of Vibrio parahaemolyticus. It inhibits flagella-mediated motility, crucial for bacterial spread and colonization []. It also reduces the secretion of proteases, enzymes involved in host tissue degradation and disease progression []. Furthermore, this compound disrupts indole production, a signaling molecule linked to virulence in Vibrio species []. This multifaceted attack on virulence factors underscores its potential as an anti-virulence agent.

Q6: Are there structure-activity relationship (SAR) studies on this compound derivatives, and what insights do they provide?

A6: Yes, SAR studies on this compound derivatives have been conducted, particularly in the context of their antiviral activity against CVB3 []. These studies reveal that incorporating a bromine atom at the alpha position of this compound, creating α-bromo-4-chlorocinnamaldehyde, significantly enhances its antiviral potency while maintaining a favorable toxicity profile []. This suggests that specific structural modifications can fine-tune the biological activity of this compound.

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